![molecular formula C11H14N2O B1398203 1-Phenylcyclobutanecarboxamidoxime CAS No. 1053657-11-6](/img/structure/B1398203.png)
1-Phenylcyclobutanecarboxamidoxime
Overview
Description
Scientific Research Applications
1. Tumor Imaging and Detection 1-Phenylcyclobutanecarboxamidoxime and its derivatives have shown potential in tumor imaging and detection. Studies have demonstrated that certain analogs of this compound, such as 1-aminocyclobutane[11C]carboxylic acid and its fluorinated variants, are taken up preferentially by tumor tissues in animal models. This makes them promising agents for positron emission tomography (PET) imaging, aiding in the diagnosis and management of various types of cancers, including prostate carcinoma and brain tumors (Washburn et al., 1979), (Shoup et al., 1999).
2. Neuroprotection and Neuropharmacology Compounds related to 1-Phenylcyclobutanecarboxamidoxime have been explored for their neuroprotective properties and effects on neurotransmission. For instance, 1-aminocyclopropanecarboxylates have shown antidepressant and anxiolytic actions in animal models, indicating potential therapeutic uses in mental health conditions (Trullás et al., 1991). Furthermore, some derivatives have been studied for their ability to modulate neurotransmitter receptors, offering insights into neuropharmacological mechanisms and potential treatments for neurological disorders (Rao et al., 1990).
3. Radiation Dosimetry and Therapeutic Applications The biodistribution and radiation dosimetry of certain analogs of 1-Phenylcyclobutanecarboxamidoxime, like anti-18F-FACBC, have been studied in humans. These compounds have been found to exhibit acceptable dosimetry and are favorable for PET imaging due to their nonmetabolized nature. This is crucial in determining the radiation burden on patients undergoing PET scans and optimizing therapeutic strategies (Nye et al., 2007).
4. Metabolic and Antioxidant Effects Some derivatives of 1-Phenylcyclobutanecarboxamidoxime have been investigated for their metabolic and antioxidant effects. For instance, 1-Aminocyclopropanecarboxylic Acid has been shown to exert hypotensive and antioxidant effects, potentially involving the upregulation of heme oxygenase-1, indicating its utility in managing cardiovascular diseases and oxidative stress-related conditions (Gao et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-1-phenylcyclobutane-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10(13-14)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAXUFHJYKIVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=CC=CC=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256454 | |
Record name | N-Hydroxy-1-phenylcyclobutanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1053657-11-6 | |
Record name | N-Hydroxy-1-phenylcyclobutanecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-1-phenylcyclobutanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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